molecular formula C10H9ClN2O2 B8468247 Ethyl 4-chloro-3-cyanophenylcarbamate

Ethyl 4-chloro-3-cyanophenylcarbamate

Cat. No.: B8468247
M. Wt: 224.64 g/mol
InChI Key: PIOMNRGYZKEWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-3-cyanophenylcarbamate is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

ethyl N-(4-chloro-3-cyanophenyl)carbamate

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)13-8-3-4-9(11)7(5-8)6-12/h3-5H,2H2,1H3,(H,13,14)

InChI Key

PIOMNRGYZKEWLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl chloroformate (3.68 g) in methylene chloride (5 ml) is added dropwise in about 20 minutes to a mixture of 5-amino-2-chlorobenzonitrile (5.2 g) and pyridine (2.77 g) in methylene chloride (75 ml), cooled to 0° C. and maintained in an inert atmosphere. At the end of the addition, the solution is stirred for 1 hour at 0° C. and is then brought to room temperature. At the end of the reaction, the mixture is poured into water (100 ml) and extracted with methylene chloride (2×80 ml); the organic phase is washed with water (2×80 ml), dried with sodium sulphate and concentrated under vacuum. 7.2 g of product are obtained.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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